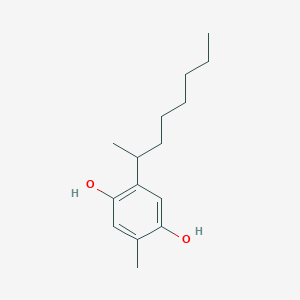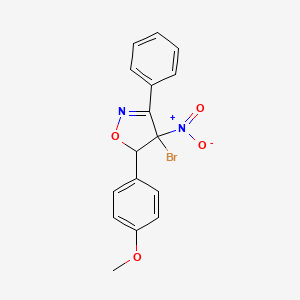![molecular formula C10H10Cl2O B14313791 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene CAS No. 113145-89-4](/img/structure/B14313791.png)
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a 4-chlorobut-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-chlorobut-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of butadiene to produce 1,4-dichlorobut-2-ene, followed by a nucleophilic substitution reaction with 1-chloro-4-hydroxybenzene. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Applications De Recherche Scientifique
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-phenylbutane: Similar structure with a phenyl group instead of the 4-chlorobut-2-en-1-yloxy group.
1-Chloro-4-nitrobenzene: Contains a nitro group instead of the 4-chlorobut-2-en-1-yloxy group.
4-Phenylbutyl chloride: Similar structure with a phenyl group instead of the 4-chlorobut-2-en-1-yloxy group.
Uniqueness
1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene is unique due to the presence of both a chlorine atom and a 4-chlorobut-2-en-1-yloxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113145-89-4 |
|---|---|
Formule moléculaire |
C10H10Cl2O |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
1-chloro-4-(4-chlorobut-2-enoxy)benzene |
InChI |
InChI=1S/C10H10Cl2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h1-6H,7-8H2 |
Clé InChI |
YKFRWBDJNMJPPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC=CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
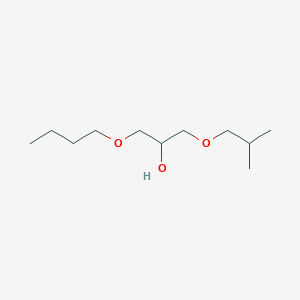
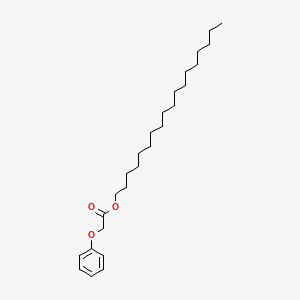
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)

![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
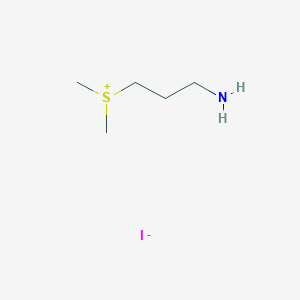
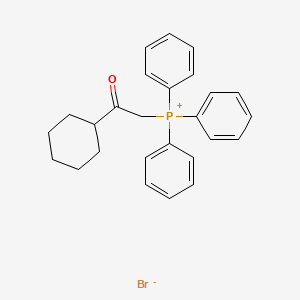
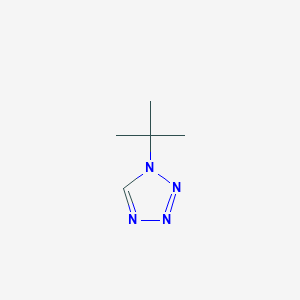
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
